5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid is a complex organic compound notable for its unique structural features, including an isoindoline-1,3-dione moiety and a pentanoic acid chain. This compound is recognized by its Chemical Abstracts Service number 92632-81-0 and has the linear formula C13H11NO5. It has been studied for its biochemical interactions and potential therapeutic applications, particularly in cancer treatment due to its ability to modulate cytokine levels in cells .
This compound can be synthesized through various chemical methods, often involving the condensation of aromatic primary amines with maleic anhydride derivatives. It is commercially available from suppliers such as Sigma-Aldrich and BenchChem, which provide detailed specifications and safety data sheets for researchers .
5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid falls under the category of organic compounds with both acidic and basic functional groups. It is classified as a dione due to the presence of two carbonyl groups within its structure. The compound's isoindoline core also places it in the broader category of nitrogen-containing heterocycles .
The synthesis of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid typically involves several key steps:
The reaction conditions are crucial for successful synthesis:
The molecular structure of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid features:
The compound has a molecular weight of approximately 247.23 g/mol. Its structural formula indicates significant potential for hydrogen bonding due to the presence of both carbonyl and carboxylic acid functional groups .
5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid can participate in various chemical reactions typical for compounds containing carbonyl and carboxylic acid functionalities:
The specific conditions for these reactions depend on the reagents used and desired outcomes. For example, esterification typically requires acidic conditions or catalysts to facilitate the reaction between the carboxylic acid and alcohol.
At the molecular level, 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid exerts its biological effects through multiple mechanisms:
Research indicates that this compound's ability to modulate cellular processes makes it a candidate for therapeutic applications in oncology .
5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid is typically a solid at room temperature with a melting point that varies based on purity and crystalline form.
The compound exhibits:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize its physical and chemical properties .
5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid has several important applications:
This compound exemplifies a versatile tool in both synthetic chemistry and medicinal research, highlighting its importance across various scientific disciplines.
The primary synthetic route to 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid (CAS 92632-81-0) involves the condensation of levulinic acid with phthalic anhydride derivatives. This method proceeds through a two-step sequence: (1) Bromination: Levulinic acid undergoes α-bromination at the C-5 position using molecular bromine (Br₂) in acetic acid solvent at 60–70°C, yielding 5-bromo-4-oxopentanoic acid. (2) Phthalimide Conjugation: The brominated intermediate reacts with potassium phthalimide via a classical Gabriel reaction, facilitating nucleophilic displacement to form the phthalimido isoindolinone core [2] [3]. This pathway typically achieves moderate yields (50–60%), limited by the formation of di-brominated byproducts and competitive decarboxylation at elevated temperatures [3]. Kawakami et al. (1991) documented a 57% overall yield using this approach, with purification requiring multiple recrystallizations to remove unreacted phthalimide impurities [3].
Table 1: Traditional Synthesis Parameters and Yields
Step | Reagents/Conditions | Reaction Time | Yield (%) | Limitations |
---|---|---|---|---|
Bromination | Br₂/AcOH, 70°C | 3 hours | 65–70% | Di-bromination byproducts (15–20%) |
Phthalimide Conjugation | K-phthalimide/DMF, 100°C | 8 hours | 80–85% | Phthalhydrazide impurities (5–10%) |
Overall Process | - | - | 52–57% | Requires intermediate isolation |
Recent advances employ transition metal catalysts to enhance the efficiency of the phthalimide conjugation step. Zinc bromide (ZnBr₂) catalyzes the coupling between 5-bromo-4-oxopentanoic acid and phthalimide derivatives in dimethylformamide (DMF) at 60°C, achieving 89% conversion within 4 hours [2]. This method circumvents the traditional stoichiometric potassium phthalimide requirement, reducing byproduct generation. Copper catalysis represents another innovation: Methyl levulinate undergoes regioselective bromination using CuBr₂ instead of Br₂, suppressing di-bromination and improving atom economy. Subsequent ammonolysis and hydrolysis yield the target acid with 64% overall efficiency [6]. The catalytic cycle involves single-electron transfer (SET) mechanisms, where Cu(I)/Cu(II) redox pairs activate the carbonyl oxygen of levulinate, directing electrophilic bromination exclusively to the γ-position [2] [6].
Table 2: Catalyst Performance in Phthalimide Conjugation
Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | Advantages |
---|---|---|---|---|---|
None | Toluene | 110 | 12 | 45% | Low cost; high byproduct formation |
ZnBr₂ | DMF | 60 | 4 | 89% | Mild conditions; recyclable |
CuBr₂ | Acetonitrile | 80 | 3 | 94% | Regioselective; one-pot potential |
Yield optimization focuses on three key strategies:
Solvent polarity critically influences reaction kinetics and byproduct profiles. Protic solvents like methanol accelerate bromination but promote esterification of the carboxylic acid moiety, complicating purification. Aprotic polar solvents (DMF, DMAc) optimize phthalimide conjugation due to enhanced nucleophile solubility and stabilization of the zwitterionic transition state [6]. Kinetic studies in DMF reveal second-order dependence on phthalimide and bromolevulinate concentrations, with an activation energy (Eₐ) of 58.2 kJ/mol. Notably, solvent viscosity impacts diffusion-controlled steps: Low-viscosity acetonitrile accelerates initial conjugation but increases epimerization risk at the C-4 ketone [2] [6].
Table 3: Solvent Effects on Conjugation Kinetics
Solvent | Dielectric Constant (ε) | Reaction Rate (k, M⁻¹s⁻¹) | Byproduct Formation (%) |
---|---|---|---|
Methanol | 32.7 | 0.08 | 25% (methyl ester) |
Acetonitrile | 37.5 | 0.15 | 12% (C-4 epimer) |
DMF | 38.3 | 0.22 | 5% (phthalhydrazide) |
Dichloromethane | 8.9 | 0.02 | 30% (unreacted bromide) |
Microwave-assisted synthesis in DMF at 100°C reduces conjugation time from 8 hours to 35 minutes while maintaining 85% yield, demonstrating the method’s responsiveness to energy input optimization [6].
Table 4: Synonyms of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid
Synonym | Source |
---|---|
Phthalimidolevulinic acid | [1] [3] |
4-Keto-5-phthalimido-valeric acid | [3] |
5-Phthalimido-laevulinsäure | [3] |
4-Oxo-5-phthalimido-valeric acid | [3] |
C₁₃H₁₁NO₅ | [1] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: